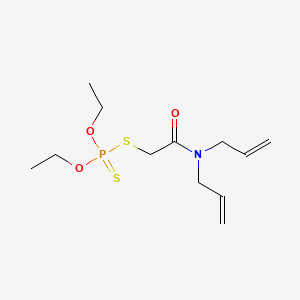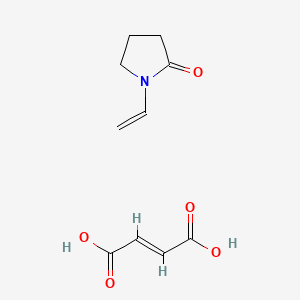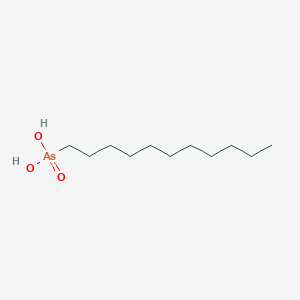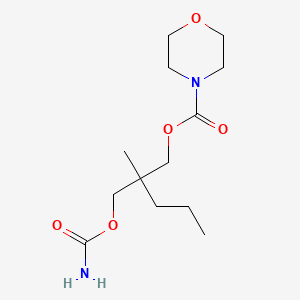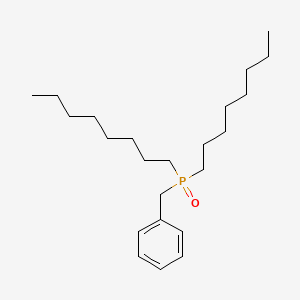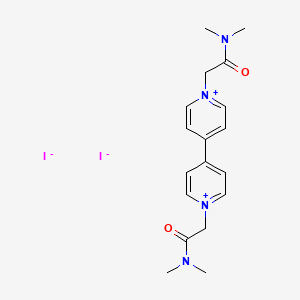
4,4'-Bipyridinium, 1,1'-bis((dimethylcarbamoyl)methyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide is a bipyridinium derivative known for its unique electrochemical properties. Bipyridinium compounds, often referred to as viologens, are widely studied in the field of supramolecular chemistry due to their ability to undergo reversible redox reactions . These compounds are used in various applications, including electrochromic devices, molecular machines, and redox-flow batteries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of bipyridinium derivatives, including 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide, involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced bipyridinium species, while substitution reactions result in the formation of new bipyridinium derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which leads to changes in its electronic structure and optical properties . These redox processes are facilitated by the presence of the bipyridinium core, which acts as an electron acceptor and donor. The molecular targets and pathways involved in its mechanism of action include interactions with other redox-active species and participation in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide can be compared with other bipyridinium derivatives, such as:
4,4’-Bipyridinium dichloride: Similar in structure but with different substituents, leading to variations in electrochemical properties.
1,1’-Bis(4-carboxybenzyl)-4,4’-bipyridinium dichloride: Contains carboxybenzyl groups, which influence its solubility and reactivity.
4,4’-Bipyridinium, 1,1’-bis(2,4-dinitrophenyl)-: Known for its use in the synthesis of conjugated oligomers and supramolecular complexes.
The uniqueness of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide lies in its specific substituents, which impart distinct electrochemical and optical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
25015-60-5 |
|---|---|
Molekularformel |
C18H24I2N4O2 |
Molekulargewicht |
582.2 g/mol |
IUPAC-Name |
2-[4-[1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylacetamide;diiodide |
InChI |
InChI=1S/C18H24N4O2.2HI/c1-19(2)17(23)13-21-9-5-15(6-10-21)16-7-11-22(12-8-16)14-18(24)20(3)4;;/h5-12H,13-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UUNXHQQPVDJDPA-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)N(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


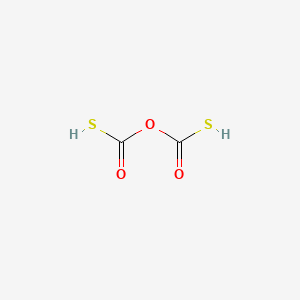
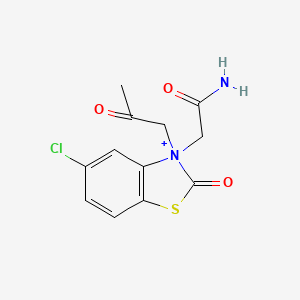
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
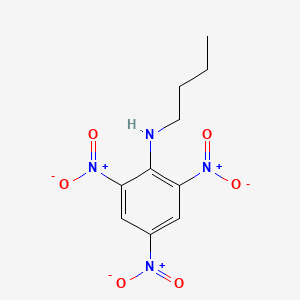
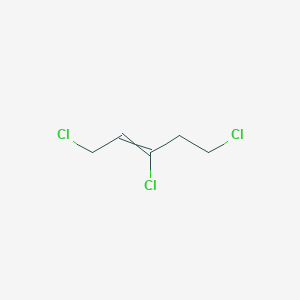
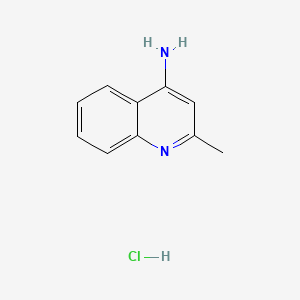
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
